molecular formula C11H12BrNO B8365341 5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone

5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone

Cat. No. B8365341
M. Wt: 254.12 g/mol
InChI Key: OOGGAUACQOFKPL-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

A solution of 5-(4-bromophenyl)-2-pyrrolidinone (preparation described in WO00/21958) (200 mg, 0.83 mmol) in dimethylformamide (5 ml) was treated with a solid suspension of sodium hydride (60% in mineral oil, 35 mg, 0.88 mmol). The reaction mix was allowed to stir for 20 minutes, then methyl iodide (124 mg, 0.88 mmol) was added and the whole mix stirred for a further 18 hours. The reaction mixture was quenched with a few drops of water then partitioned between dichloromethane (15 ml), and water (60 ml), the organic layer was removed and washed with water again (2×10 ml), then reduced to minimum volume under reduced pressure to give the title compound as a brown oil (141 mg, 67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
124 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[NH:12][C:11](=[O:13])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[H-].[Na+].[CH3:16]I>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[N:12]([CH3:16])[C:11](=[O:13])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CCC(N1)=O
Step Two
Name
Quantity
35 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
124 mg
Type
reactant
Smiles
CI
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mix
ADDITION
Type
ADDITION
Details
the whole mix
STIRRING
Type
STIRRING
Details
stirred for a further 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a few drops of water
CUSTOM
Type
CUSTOM
Details
then partitioned between dichloromethane (15 ml), and water (60 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
WASH
Type
WASH
Details
washed with water again (2×10 ml)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CCC(N1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.